ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a chlorosulfonyl group and an ethyl ester group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of inert solvents such as dichloromethane or acetonitrile, and the reaction is typically performed at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various sulfonamide and sulfonic acid derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Sulfonamides: Compounds with similar sulfonyl functional groups used in medicinal chemistry.
Uniqueness
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a chlorosulfonyl group and an ethyl ester group makes it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLXEAEARQQJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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